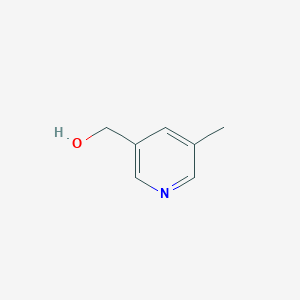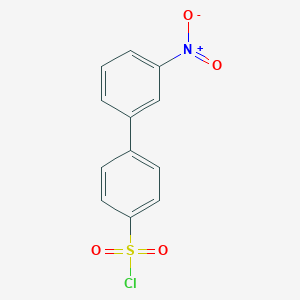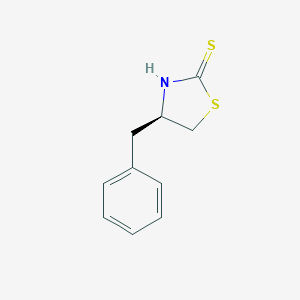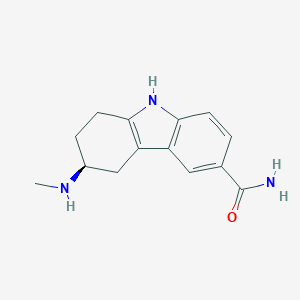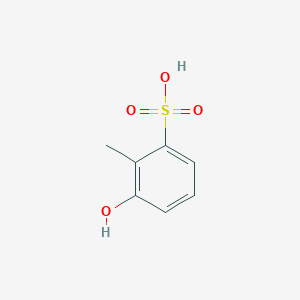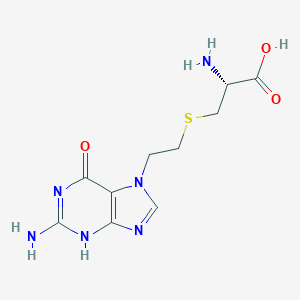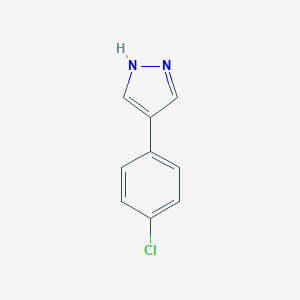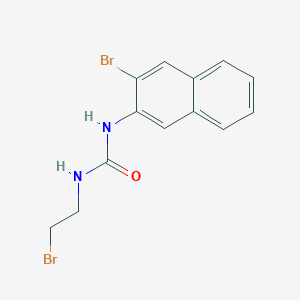
1-(2-bromoethyl)-3-(3-bromonaphthalen-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, 3-(2-bromoethyl)-1-(3-bromo-2-naphthyl)- is a synthetic organic compound that belongs to the class of substituted ureas This compound is characterized by the presence of a urea moiety substituted with a 2-bromoethyl group and a 3-bromo-2-naphthyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of urea, 3-(2-bromoethyl)-1-(3-bromo-2-naphthyl)- typically involves the reaction of 3-bromo-2-naphthylamine with 2-bromoethyl isocyanate. The reaction is carried out under anhydrous conditions in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to achieve the desired quality.
Types of Reactions:
Substitution Reactions: Urea, 3-(2-bromoethyl)-1-(3-bromo-2-naphthyl)- can undergo nucleophilic substitution reactions due to the presence of bromine atoms. Common reagents for these reactions include sodium azide, potassium thiocyanate, and various amines.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Major Products Formed:
Substitution: Azido derivatives, thiocyanate derivatives, and substituted amines.
Oxidation: Oxidized naphthyl derivatives.
Reduction: Reduced ethyl and naphthyl derivatives.
科学的研究の応用
Urea, 3-(2-bromoethyl)-1-(3-bromo-2-naphthyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of urea, 3-(2-bromoethyl)-1-(3-bromo-2-naphthyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of specific enzymes, affecting their activity and leading to various biological effects. The bromine atoms in the structure may facilitate binding to target proteins through halogen bonding interactions.
類似化合物との比較
- Urea, 3-(2-chloroethyl)-1-(3-chloro-2-naphthyl)-
- Urea, 3-(2-iodoethyl)-1-(3-iodo-2-naphthyl)-
- Urea, 3-(2-fluoroethyl)-1-(3-fluoro-2-naphthyl)-
Comparison:
- Urea, 3-(2-bromoethyl)-1-(3-bromo-2-naphthyl)- is unique due to the presence of bromine atoms, which can enhance its reactivity and binding affinity compared to its chloro, iodo, and fluoro analogs.
- The bromine-substituted compound may exhibit different biological activities and chemical reactivity due to the distinct electronic and steric effects of bromine compared to other halogens.
特性
CAS番号 |
102434-19-5 |
|---|---|
分子式 |
C13H12Br2N2O |
分子量 |
372.05 g/mol |
IUPAC名 |
1-(2-bromoethyl)-3-(3-bromonaphthalen-2-yl)urea |
InChI |
InChI=1S/C13H12Br2N2O/c14-5-6-16-13(18)17-12-8-10-4-2-1-3-9(10)7-11(12)15/h1-4,7-8H,5-6H2,(H2,16,17,18) |
InChIキー |
KKRWNOZAVONGKE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C(=CC2=C1)NC(=O)NCCBr)Br |
正規SMILES |
C1=CC=C2C=C(C(=CC2=C1)NC(=O)NCCBr)Br |
Key on ui other cas no. |
102434-19-5 |
同義語 |
1-(2-bromoethyl)-3-(3-bromonaphthalen-2-yl)urea |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


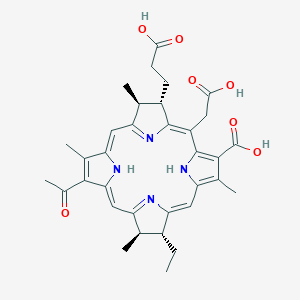
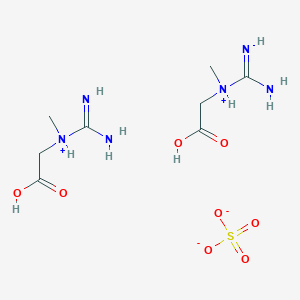
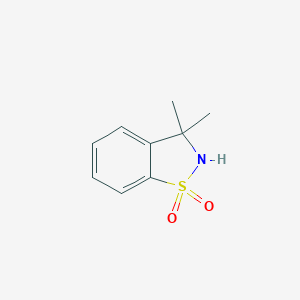

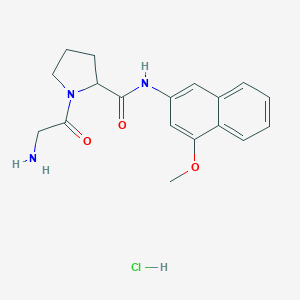
![7-amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B25311.png)
